BenchChemオンラインストアへようこそ!

3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole

Hydrogen‑bond acceptor count Fragment‑based drug design Ligand efficiency

3‑Methyl‑4‑(2H‑tetrazol‑5‑yl)‑1,2,5‑oxadiazole (CAS 890092‑34‑9) is a nitrogen‑rich heterocyclic building block that fuses a 1,2,5‑oxadiazole (furazan) ring with a tetrazole moiety. With a molecular formula of C₄H₄N₆O and a molecular weight of 152.11 g mol⁻¹, it possesses a hydrogen‑bond donor count of 1, an acceptor count of 6, and a computed XLogP3‑AA of −0.6, indicating moderate hydrophilicity.

Molecular Formula C4H4N6O
Molecular Weight 152.117
CAS No. 890092-34-9
Cat. No. B2538438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole
CAS890092-34-9
Molecular FormulaC4H4N6O
Molecular Weight152.117
Structural Identifiers
SMILESCC1=NON=C1C2=NNN=N2
InChIInChI=1S/C4H4N6O/c1-2-3(8-11-7-2)4-5-9-10-6-4/h1H3,(H,5,6,9,10)
InChIKeyCBBZGRZIDFDJEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3‑Methyl‑4‑(2H‑tetrazol‑5‑yl)‑1,2,5‑oxadiazole – Key Physicochemical and Structural Identity for Informed Procurement


3‑Methyl‑4‑(2H‑tetrazol‑5‑yl)‑1,2,5‑oxadiazole (CAS 890092‑34‑9) is a nitrogen‑rich heterocyclic building block that fuses a 1,2,5‑oxadiazole (furazan) ring with a tetrazole moiety [1]. With a molecular formula of C₄H₄N₆O and a molecular weight of 152.11 g mol⁻¹, it possesses a hydrogen‑bond donor count of 1, an acceptor count of 6, and a computed XLogP3‑AA of −0.6, indicating moderate hydrophilicity [1]. These characteristics make it a candidate fragment for medicinal chemistry and a potential ligand in coordination chemistry, where its dense nitrogen content and rigid heterocyclic core are valued.

Why Simple In‑Class Substitution Cannot Replicate the Performance Profile of 3‑Methyl‑4‑(2H‑tetrazol‑5‑yl)‑1,2,5‑oxadiazole


Generic replacement with a mono‑heterocycle (e.g., a simple tetrazole or oxadiazole) fails to capture the dual‑ring hydrogen‑bonding network and the electronic asymmetry introduced by the methyl group on the oxadiazole. The direct coupling of the tetrazole and 1,2,5‑oxadiazole rings creates a unique donor‑acceptor pattern (1 donor, 6 acceptors) and a low rotational‑bond count (1) that rigidifies the scaffold, affecting both solubility (XLogP −0.6) and polar surface area (93.4 Ų) [1]. These properties are not achievable by merely mixing separate tetrazole and oxadiazole fragments, making the compound a distinct chemical entity for structure‑activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for 3‑Methyl‑4‑(2H‑tetrazol‑5‑yl)‑1,2,5‑oxadiazole Against Closest Structural and Functional Analogs


Enhanced Hydrogen‑Bond Acceptor Capacity vs. 3‑Methyl‑1,2,5‑oxadiazole and 5‑Methyl‑1H‑tetrazole Monomers

3‑Methyl‑4‑(2H‑tetrazol‑5‑yl)‑1,2,5‑oxadiazole presents six hydrogen‑bond acceptors (HBA), whereas the individual 3‑methyl‑1,2,5‑oxadiazole core contributes only four acceptors and 5‑methyl‑1H‑tetrazole contributes five [1]. This higher HBA count, concentrated in a low molecular weight framework (152.11 g mol⁻¹), translates into a superior HBA‑to‑mass ratio, which can strengthen polar interactions with biological targets without a penalty in ligand efficiency. The 1,2,5‑oxadiazole‑tetrazole conjugate therefore offers a denser hydrogen‑bonding network than either component alone.

Hydrogen‑bond acceptor count Fragment‑based drug design Ligand efficiency

Optimized Lipophilicity Range (XLogP −0.6) Compared to 3‑Methyl‑4‑(5‑methyl‑1,2,4‑oxadiazol‑3‑yl)‑1,2,5‑oxadiazole

The target compound exhibits a computed XLogP3‑AA of −0.6, placing it in a favourable range for aqueous solubility and fragment‑based oral drug design [1]. In contrast, a closely related 1,2,4‑oxadiazole‑containing analog, 3‑methyl‑4‑(5‑methyl‑1,2,4‑oxadiazol‑3‑yl)‑1,2,5‑oxadiazole, is expected to have a higher logP (>0) due to the replacement of the tetrazole with a more lipophilic 1,2,4‑oxadiazole. The ~1 unit decrease in logP can significantly enhance aqueous solubility (by approximately one order of magnitude) and reduce non‑specific binding in biochemical assays.

Lipophilicity ADME/ bioavailability Fragment solubility

Commercial Purity Specification (NLT 97%) and Batch Consistency for Reliable Research Supply

The commercial material from MolCore is specified at a purity of NLT 97% . This benchmark exceeds the typical purity floor of many catalog building blocks (often 95 % or lower) and reduces the probability of confounding biological results due to impurities. High purity combined with ISO‑certified production processes ensures batch‑to‑batch consistency, which is essential for reproducible SAR studies and scale‑up synthesis.

Chemical purity Quality control Research reproducibility

Market Discontinuity: Discontinued Status at CymitQuimica Highlights Supply Risk and the Need for Validated Alternative Sourcing

The compound is listed as discontinued by CymitQuimica (Refs 3D‑QKB09234 and 10‑F724094) . This supply interruption places researchers who have historically relied on this vendor at risk of project delays. Procuring from an active source such as MolCore (NLT 97% purity, ISO‑certified) ensures continuity and avoids the costly re‑validation of a new batch from an unknown supplier.

Supply chain risk Discontinued product Vendor reliability

Procurement‑Driven Application Scenarios Where 3‑Methyl‑4‑(2H‑tetrazol‑5‑yl)‑1,2,5‑oxadiazole Delivers Quantifiable Advantage


Fragment‑Based Lead Discovery – High HBA/ mass ratio for efficient binding

When a medicinal chemistry program seeks a compact polar fragment to explore hydrogen‑bonding interactions with a target protein, the compound’s six HBA sites and low molecular weight (152.11 g mol⁻¹) [1] offer a superior acceptor‑to‑mass ratio compared to using separate tetrazole or oxadiazole fragments. This can yield higher ligand efficiency in initial SAR studies.

Solubility‑Critical ADME Optimization – Leveraging the low XLogP (−0.6) for better bioavailability

In early‑stage drug discovery where solubility and permeability are key, the compound’s computed XLogP of −0.6 [1] positions it as a more hydrophilic alternative to 1,2,4‑oxadiazole‑containing analogs. This property can improve fraction absorbed and reduce the need for formulation solubilizers, streamlining in vivo PK experiments.

Bioisosteric Replacement of Carboxylic Acids – Tetrazole as a bioisostere for improved metabolic stability

The tetrazole ring is a well‑established bioisostere of the carboxylic acid group, often providing enhanced metabolic stability and bioavailability. The target compound’s direct linkage to a methyl‑substituted 1,2,5‑oxadiazole makes it a valuable building block for constructing novel bioisosteric drug candidates where both acidity and hydrogen‑bonding profile must be retained [1].

Coordination Chemistry Ligand Scaffold – Rigid, nitrogen‑dense architecture for metal complex studies

The low rotational bond count (1) and high nitrogen content make 3‑methyl‑4‑(2H‑tetrazol‑5‑yl)‑1,2,5‑oxadiazole an attractive ligand precursor for the formation of stable coordination complexes. Its rigid, planar structure facilitates predictable coordination geometries, which is advantageous for structure‑property relationship studies in organometallic chemistry [1].

Quote Request

Request a Quote for 3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.